![molecular formula C19H17N7O3 B2447005 5-(2,5-dimethoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]pyrazolidine-3-carboxamide CAS No. 1238815-84-3](/img/structure/B2447005.png)
5-(2,5-dimethoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]pyrazolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-dimethoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]pyrazolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H17N7O3 and its molecular weight is 391.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(2,5-dimethoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]pyrazolidine-3-carboxamide is a novel pyrazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
Chemical Structure and Properties
The compound's molecular formula is C20H22N6O3, with a molecular weight of approximately 394.43 g/mol. The presence of the tetrazole ring and the pyrazolidine moiety contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H22N6O3 |
Molecular Weight | 394.43 g/mol |
LogP | 3.75 |
PSA | 85.12 Ų |
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrazole and tetrazole moieties have shown enhanced cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism often involves the induction of apoptosis through caspase activation pathways.
In a comparative study, This compound was evaluated alongside established chemotherapeutics like cisplatin. The results indicated that this compound exhibited a higher potency in inducing cell death in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
The proposed mechanisms underlying the anticancer activity include:
- Apoptosis Induction : Activation of caspases (caspase-3, caspase-8, and caspase-9) was observed, leading to programmed cell death.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G2/M phase.
- Inhibition of NF-kB Pathway : By suppressing NF-kB expression, the compound reduces the survival signals in cancer cells.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. It was tested in vitro against RAW264.7 macrophages and demonstrated a significant reduction in nitric oxide (NO) production upon stimulation with lipopolysaccharide (LPS). This suggests that it may inhibit the inflammatory response through modulation of cytokine production.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Tetrazole Ring : Known for enhancing solubility and biological activity.
- Dimethoxyphenyl Group : Contributes to binding affinity with target proteins.
- Pyrazolidine Core : Essential for maintaining structural integrity and pharmacological effects.
Table 2: SAR Insights
Structural Feature | Impact on Activity |
---|---|
Tetrazole Ring | Increases solubility and bioactivity |
Dimethoxy Substitution | Enhances receptor binding |
Pyrazolidine Backbone | Crucial for anticancer efficacy |
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Breast Cancer Cells : A derivative with a similar structure showed stronger cytotoxicity than cisplatin in MCF-7 cells, indicating potential as an alternative treatment.
- Inflammation Model : In vivo studies using animal models demonstrated reduced edema and inflammatory markers when treated with related pyrazolidine compounds.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 5-(2,5-dimethoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]pyrazolidine-3-carboxamide?
- Methodological Answer : Multi-step synthesis typically involves coupling the pyrazolidine-3-carboxamide core with functionalized aryl groups. Key steps include:
- Reaction condition optimization : Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive groups like the tetrazole .
- Intermediate purification : Employ flash chromatography or recrystallization to isolate intermediates, monitored by TLC (Rf tracking) and characterized via ¹H/¹³C NMR .
- Final product validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers resolve discrepancies in biological activity data for this compound across different assays?
- Methodological Answer : Contradictions often arise from assay-specific variables:
- Solubility testing : Pre-screen the compound in assay buffers (e.g., DMSO/PBS mixtures) using dynamic light scattering (DLS) to detect aggregation, which may artificially suppress activity .
- Control standardization : Include positive controls (e.g., known kinase inhibitors if targeting enzymes) and validate cell viability via MTT assays to rule off-target cytotoxicity .
- Replicate design : Perform triplicate runs with blinded operators to minimize experimental bias .
Advanced Research Questions
Q. What computational approaches are effective for predicting the binding mode of this compound to protein targets?
- Methodological Answer :
- Molecular docking : Use Schrödinger Suite or AutoDock Vina with flexible ligand sampling. Parameterize the tetrazole group’s tautomeric states (1H vs. 2H) to avoid false-positive poses .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex .
- Free energy calculations : Apply MM-GBSA to estimate binding affinity, correlating with experimental IC₅₀ values .
Q. How can researchers elucidate the role of the 2,5-dimethoxyphenyl group in modulating pharmacokinetic properties?
- Methodological Answer :
- Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Compare with analogs lacking methoxy groups .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to test for enzyme inhibition, which may explain drug-drug interaction risks .
- LogP determination : Measure octanol-water partitioning via shake-flask method to assess hydrophobicity contributions from the dimethoxy moiety .
Q. What strategies are recommended for deconvoluting conflicting results in target engagement studies?
- Methodological Answer :
- Chemical proteomics : Employ affinity-based pulldown with a biotinylated analog of the compound. Identify bound proteins via SILAC (stable isotope labeling) and LC-MS/MS .
- Kinobead profiling : Compare competition patterns with broad-spectrum kinase inhibitors to validate target selectivity .
- Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts in lysates treated with the compound to confirm direct target binding .
Q. Notes
- Synthesis Complexity : The tetrazole group’s sensitivity to pH requires strict control during coupling reactions (pH 7–8 preferred) .
- Biological Relevance : The 2,5-dimethoxyphenyl moiety may enhance blood-brain barrier permeability, warranting in vivo neuroactivity studies .
- Data Reproducibility : Archive synthetic batches with LOT numbers and disclose solvent traces in publications to aid replication .
Propiedades
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]pyrazolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3/c1-28-14-7-8-18(29-2)15(9-14)16-10-17(23-22-16)19(27)21-12-3-5-13(6-4-12)26-11-20-24-25-26/h3-9,11,16-17,22-23H,10H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAVRPODILNJQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(NN2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.